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Compound of Interest

Compound Name: PD173955

Cat. No.: B1684432 Get Quote

For researchers, scientists, and drug development professionals, the selection of a kinase

inhibitor is a critical decision guided by potency, selectivity, and a deep understanding of its

structural interactions. This guide provides a comprehensive comparison of PD173955, a

potent pyrido[2,3-d]pyrimidine-based kinase inhibitor, with other well-characterized inhibitors

targeting similar kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and

Abl kinase.

This objective analysis, supported by experimental data, delves into the structural nuances and

performance metrics of PD173955 against notable counterparts such as AZD4547, BGJ398

(Infigratinib), and Dovitinib. By presenting quantitative data in accessible tables, detailing

experimental methodologies, and visualizing key molecular pathways, this guide serves as a

critical resource for informed decision-making in kinase inhibitor research.

At a Glance: Comparative Inhibitory Activity
The potency and selectivity of a kinase inhibitor are paramount. The following tables

summarize the half-maximal inhibitory concentration (IC50) values of PD173955 and its

comparators against a panel of key kinases, providing a quantitative basis for comparison.
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Kinase
Inhibitor

PD173955 AZD4547
BGJ398

(Infigratinib)
Dovitinib

Chemical

Structure

Pyrido[2,3-

d]pyrimidine
Pyrazole Phenylurea

Benzimidazole-

quinolinone

Primary Targets FGFR, Abl FGFR1-3 FGFR1-3

FGFR1-3,

VEGFR1-4, c-Kit,

FLT3

Table 1: Overview of Compared Kinase Inhibitors. This table provides a high-level summary of

the chemical class and primary kinase targets for each of the inhibitors discussed in this guide.

Target Kinase
PD173955 IC50
(nM)

AZD4547 IC50
(nM)

BGJ398
(Infigratinib)
IC50 (nM)

Dovitinib IC50
(nM)

FGFR1 5 0.2[1][2] 0.9[3][4][5] 8[6][7]

FGFR2 - 2.5[1][2] 1.4[3][4][5] -

FGFR3 21 1.8[1][2] 1.0[3][4][5] 9[6][7]

FGFR4 >1000 165[2] 60[4][5] -

Abl 2-5 - 2300[3] -

c-Kit - - 750[3] 2[6][7]

FLT3 - - - 1[6][7]

VEGFR2 (KDR) 100 - 180[3] 13[6][7]

Table 2: Comparative IC50 Values of Kinase Inhibitors. This table presents a detailed

comparison of the inhibitory potency (IC50 in nM) of PD173955, AZD4547, BGJ398, and

Dovitinib against a panel of receptor tyrosine kinases. A lower IC50 value indicates greater

potency. Data is compiled from various in vitro kinase assays.

Delving into the Mechanism: Structural Insights
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The efficacy and selectivity of a kinase inhibitor are intrinsically linked to its three-dimensional

structure and its mode of interaction with the target kinase.

PD173955 and its Binding Mode:

PD173955 is characterized by a pyrido[2,3-d]pyrimidine core. While a crystal structure of

PD173955 in complex with an FGFR is not publicly available, the structure of a close analog,

PD173074, bound to the FGFR1 kinase domain provides significant insights.[5] This structural

data reveals that the inhibitor binds to the ATP-binding pocket of the kinase in its active "DFG-

in" conformation. The binding is stabilized by a network of hydrogen bonds and hydrophobic

interactions.

In contrast, the crystal structure of PD173955 in complex with the Abl kinase domain shows

that it can bind to the active conformation of the activation loop.[7][8] This is a key differentiator

from inhibitors like imatinib (Gleevec), which preferentially binds to the inactive conformation of

Abl.[8] This ability to target the active state may contribute to its potent inhibition of Bcr-Abl.[7]

[8]

Comparator Inhibitors: A Structural Overview

AZD4547: This pyrazole-based inhibitor is a potent and selective inhibitor of FGFR1, 2, and

3.[2] Crystal structures confirm that AZD4547 also binds to the ATP-binding site of the FGFR

kinase domain in its active conformation.

BGJ398 (Infigratinib): As a phenylurea derivative, Infigratinib is a potent inhibitor of FGFR1,

2, and 3.[3][4][5] Its binding mode within the FGFR ATP pocket is also well-characterized

through crystallography.

Dovitinib: This benzimidazole-quinolinone compound is a multi-kinase inhibitor, targeting

FGFRs, VEGFRs, and other kinases like c-Kit and FLT3.[6][7] Its broader target profile is a

result of its structural interactions with the ATP-binding sites of these various kinases.

Visualizing the Molecular Interactions
To better understand the context of inhibitor action, it is crucial to visualize the signaling

pathways they target.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1684432?utm_src=pdf-body
https://www.benchchem.com/product/b1684432?utm_src=pdf-body
https://www.benchchem.com/product/b1684432?utm_src=pdf-body
https://link.springer.com/article/10.1093/emboj/17.20.5896
https://www.benchchem.com/product/b1684432?utm_src=pdf-body
http://hoffman.cm.utexas.edu/courses/tyr_kinase_gleevec_structure.pdf
https://pubmed.ncbi.nlm.nih.gov/12154025/
https://pubmed.ncbi.nlm.nih.gov/12154025/
http://hoffman.cm.utexas.edu/courses/tyr_kinase_gleevec_structure.pdf
https://pubmed.ncbi.nlm.nih.gov/12154025/
https://www.researchgate.net/figure/Alignment-of-4-FGFR-kinase-domain-sequences-Residues-forming-hydrogen-bonds-with_fig1_308047173
http://www.ulab360.com/files/prod/manuals/201406/03/541335001.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/LanthaScreen_KinaseBinding_Assay_man.pdf
https://link.springer.com/article/10.1093/emboj/17.20.5896
https://pmc.ncbi.nlm.nih.gov/articles/PMC2920453/
http://hoffman.cm.utexas.edu/courses/tyr_kinase_gleevec_structure.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FGFR Signaling Pathway

Cell Membrane

FGF Ligand

FGFR

Binding & Dimerization

FRS2

Phosphorylation

PLCγ STAT

GRB2 PI3K

SOS

RAS

RAF

MEK

ERK

Proliferation,
Survival,

Differentiation

AKT

DAG / IP3

PKC

PD173955 &
Other Inhibitors

Inhibition

Click to download full resolution via product page

Caption: The FGFR signaling cascade and the point of inhibition.
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Caption: The BCR-ABL signaling pathway and the inhibitory action of PD173955.
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Experimental Protocols: A Foundation for
Reproducibility
The quantitative data presented in this guide is derived from robust in vitro kinase assays.

Below are generalized protocols representative of the methodologies used to determine IC50

values.

In Vitro Kinase Assay (General Protocol for IC50 Determination)

This protocol outlines a common method for assessing the inhibitory activity of compounds

against a specific kinase.

1. Reagents and Materials:

Recombinant Kinase (e.g., FGFR1, Abl)

Kinase-specific substrate (e.g., a synthetic peptide)

ATP (Adenosine Triphosphate)

Test Inhibitor (e.g., PD173955) dissolved in DMSO

Kinase Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or ³²P-ATP)

384-well microplates

Plate reader (Luminometer or Fluorescence reader)

2. Assay Procedure:

Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then

further diluted in the kinase assay buffer.

Reaction Setup: The kinase, its specific substrate, and the test inhibitor at various

concentrations are added to the wells of a microplate.
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Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined

period to allow for the enzymatic reaction to proceed.

Detection: The reaction is stopped, and the amount of product formed (e.g., ADP or

phosphorylated substrate) is quantified using a suitable detection method.

ADP-Glo™ Assay: This luminescent assay measures the amount of ADP produced. The

remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a

luciferase reaction to generate a light signal.

LanthaScreen™ TR-FRET Assay: This time-resolved fluorescence resonance energy

transfer assay measures the binding of a fluorescently labeled antibody to the

phosphorylated substrate.

Data Analysis: The signal from each well is measured using a plate reader. The percentage

of kinase inhibition is calculated for each inhibitor concentration relative to a control with no

inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vitro Kinase Assay Workflow for IC50 Determination
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Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Conclusion
This comparative guide provides a multifaceted analysis of PD173955 in the context of other

prominent kinase inhibitors. The quantitative data clearly positions PD173955 as a potent

inhibitor of FGFR and Abl kinases. Its unique ability to bind to the active conformation of Abl

kinase distinguishes it from some other inhibitors and may underlie its strong cellular activity.

The choice of an inhibitor for preclinical research will ultimately depend on the specific research

question, the target kinase of interest, and the desired selectivity profile. The data, structural

insights, and experimental frameworks presented here are intended to empower researchers to
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make well-informed decisions in their pursuit of novel therapeutic strategies targeting kinase-

driven diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1684432?utm_src=pdf-custom-synthesis
https://poly-dtech.com/technology-and-applications/applications/tr-fret-assay-principle/
https://www.researchgate.net/figure/Alignment-of-4-FGFR-kinase-domain-sequences-Residues-forming-hydrogen-bonds-with_fig1_308047173
http://www.ulab360.com/files/prod/manuals/201406/03/541335001.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/LanthaScreen_KinaseBinding_Assay_man.pdf
https://link.springer.com/article/10.1093/emboj/17.20.5896
https://link.springer.com/article/10.1093/emboj/17.20.5896
https://pmc.ncbi.nlm.nih.gov/articles/PMC2920453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2920453/
http://hoffman.cm.utexas.edu/courses/tyr_kinase_gleevec_structure.pdf
https://pubmed.ncbi.nlm.nih.gov/12154025/
https://pubmed.ncbi.nlm.nih.gov/12154025/
https://www.benchchem.com/product/b1684432#structural-comparison-of-pd173955-and-other-kinase-inhibitors
https://www.benchchem.com/product/b1684432#structural-comparison-of-pd173955-and-other-kinase-inhibitors
https://www.benchchem.com/product/b1684432#structural-comparison-of-pd173955-and-other-kinase-inhibitors
https://www.benchchem.com/product/b1684432#structural-comparison-of-pd173955-and-other-kinase-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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